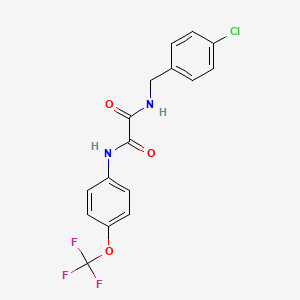

N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

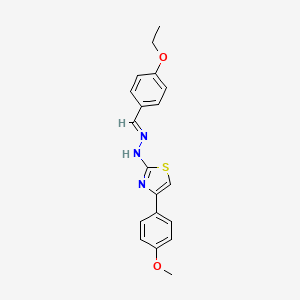

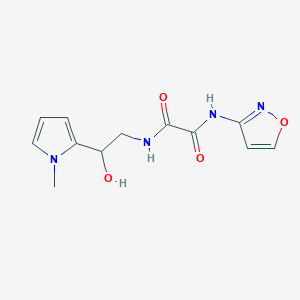

“N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a chlorobenzyl group (a benzene ring with a chlorine atom and a CH2 group), and a trifluoromethoxyphenyl group (a benzene ring with a trifluoromethoxy group, which consists of a carbon atom bonded to three fluorine atoms and one oxygen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy are commonly used to analyze the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s difficult to predict without specific information .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Scientific Research Applications

Polymer Crystallization Modulation

Research on oxalamide derivatives has revealed their impact on the crystallization behavior of polymers. For instance, N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), a soluble-type nucleator, significantly promotes the crystallization process of poly(l-lactic acid) (PLLA) under shear flow, enhancing crystallinity and reducing the onset crystallization time. This behavior underscores the potential of oxalamide derivatives in modifying polymer properties through nucleation and crystallization control (Shen et al., 2016).

Synthesis Methodologies

The synthesis of oxalamide derivatives, such as through the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, demonstrates the versatility and efficiency of producing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology highlights the potential for oxalamide compounds in various chemical synthesis applications, offering a simple and high-yielding approach (Mamedov et al., 2016).

Water Oxidation Catalysis

A family of mononuclear Cu(II) complexes with tetra-anionic tetradentate amidate ligands, including N1,N1'-(1,2-phenylene)bis(N2-methyloxalamide), shows promising electrocatalytic water oxidation capabilities. The significant reduction in overpotential for water oxidation, alongside the development of efficient catalysts, exemplifies the application of oxalamide derivatives in renewable energy and green chemistry sectors (Garrido‐Barros et al., 2015).

Supramolecular Assembly Modulation

The study of N,N′-diaryloxalamides' ability to form molecular complexes and supramolecular assemblies through hydrogen bonding and phenyl–perfluorophenyl interactions demonstrates the role of oxalamide derivatives in materials science. These interactions facilitate the creation of polymeric tapes and flat trimers, offering insights into designing materials with specific molecular orientations and properties (Piotrkowska et al., 2007).

Electrochemical Catalysis

Oxalamide derivatives are instrumental in electrochemical catalysis, as evidenced by their use in homogeneous water oxidation catalyzed by nickel complexes. The stability and efficiency of these catalysts in electrochemical reactions underscore the potential of oxalamide compounds in catalysis and energy conversion applications (Lin et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N2O3/c17-11-3-1-10(2-4-11)9-21-14(23)15(24)22-12-5-7-13(8-6-12)25-16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHDWONZPBWAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2772005.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2772011.png)

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2772023.png)